Isozyme Selectivity Shift: 3-Bromo Derivative Demonstrates >9-Fold Preference for Mitochondrial CA VA over CA IX
Within the same library of difluoromethanesulfonamides, the substitution of a hydrogen atom with a bromine atom at the 3-position of the phenyl ring (yielding 3-bromophenyl-difluoromethanesulfonamide) drastically alters the isoform selectivity profile. This derivative exhibits a marked preference for inhibiting the mitochondrial isoform hCA VA over other isoforms . In contrast, the parent compound 2,2-Difluoro-2-phenylethane-1-sulfonamide (lacking the bromo substituent) and other derivatives in the series are characterized as moderate, non-selective inhibitors across hCA I, II, and IX .
| Evidence Dimension | Selectivity Ratio (Ki Ratio) |
|---|---|
| Target Compound Data | Selectivity Ratio (CA VA/CA IX) = 9.34 |
| Comparator Or Baseline | Parent difluoromethanesulfonamide class (broad, non-selective inhibition) |
| Quantified Difference | Substituted derivative achieves >9-fold selectivity for CA VA over CA IX; parent class exhibits no such selectivity. |
| Conditions | In vitro enzyme inhibition assay using recombinant human CA isoforms I, II, VA, and IX; Ki determination. |
Why This Matters
This demonstrates that the difluoromethanesulfonamide scaffold's selectivity can be tuned by simple aromatic substitution, making the selection of a specific analog critical for applications requiring isoform-specific modulation (e.g., targeting mitochondrial CA VA for anti-obesity research).
- [1] Cecchi A, Taylor SD, Liu Y, Hill B, Vullo D, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: inhibition of the human isozymes I, II, VA, and IX with a library of substituted difluoromethanesulfonamides. Bioorg Med Chem Lett. 2005;15(23):5192-6. View Source
